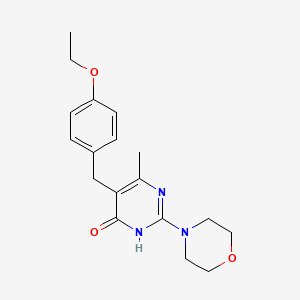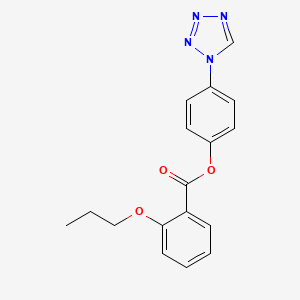![molecular formula C19H20ClFN2O3S B11335553 1-[(3-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11335553.png)
1-[(3-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including a piperidine ring, a sulfonyl group, and aromatic substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of Aromatic Substituents: The aromatic substituents, such as the 3-chlorobenzyl and 2-fluorophenyl groups, are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
1-[(3-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(3-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparación Con Compuestos Similares
Similar Compounds
1-[(3-chlorobenzyl)sulfonyl]pyrrolidine: This compound shares the sulfonyl and chlorobenzyl groups but has a pyrrolidine ring instead of a piperidine ring.
N-(2-fluorophenyl)piperidine-4-carboxamide: This compound lacks the sulfonyl group but retains the piperidine and fluorophenyl components.
Uniqueness
1-[(3-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H20ClFN2O3S |
|---|---|
Peso molecular |
410.9 g/mol |
Nombre IUPAC |
1-[(3-chlorophenyl)methylsulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H20ClFN2O3S/c20-16-5-3-4-14(12-16)13-27(25,26)23-10-8-15(9-11-23)19(24)22-18-7-2-1-6-17(18)21/h1-7,12,15H,8-11,13H2,(H,22,24) |
Clave InChI |
WMQPDSUWIUPMRU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B11335491.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{4-[(3-methylphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11335506.png)

![3-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11335512.png)
![N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzamide](/img/structure/B11335523.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide](/img/structure/B11335527.png)
![N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B11335533.png)
![6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11335535.png)
![2-(4-chlorophenyl)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11335539.png)


![1-benzyl-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11335551.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11335557.png)
![3-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methoxybenzamide](/img/structure/B11335559.png)
